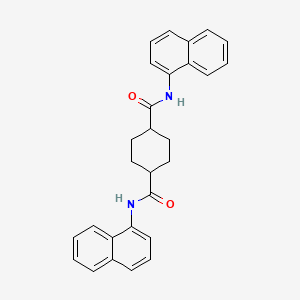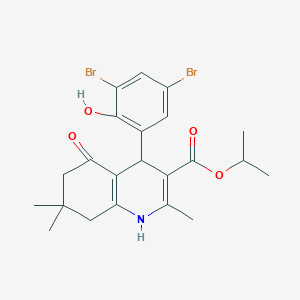![molecular formula C22H25ClN2O3 B5117770 N-[2-(2-chlorophenyl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5117770.png)
N-[2-(2-chlorophenyl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-chlorophenyl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential use in treating neurodegenerative diseases. CEP-1347 was first synthesized in the early 1990s, and since then, numerous studies have investigated its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of CEP-1347 is not fully understood, but it is thought to act by inhibiting the activity of the protein kinase known as c-Jun N-terminal kinase (JNK). JNK is involved in a wide range of cellular processes, including apoptosis, inflammation, and stress response. Inhibition of JNK activity by CEP-1347 may help to protect neurons from degeneration and improve motor function in Parkinson's disease.
Biochemical and Physiological Effects
In addition to its potential neuroprotective effects, CEP-1347 has been shown to have other biochemical and physiological effects. For example, CEP-1347 has been shown to inhibit the activity of the protein kinase known as c-Abl, which is involved in cell proliferation and survival. CEP-1347 has also been shown to inhibit the activity of the protein kinase known as p38, which is involved in inflammation and stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CEP-1347 in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. Additionally, CEP-1347 has been extensively studied, and its mechanism of action and biochemical effects are well understood. However, one limitation of using CEP-1347 in lab experiments is that it is a relatively non-specific inhibitor, and may have off-target effects on other protein kinases.
Direcciones Futuras
There are several potential future directions for research on CEP-1347. One area of interest is the development of more specific JNK inhibitors that may have fewer off-target effects than CEP-1347. Additionally, further studies are needed to determine the optimal dosage and administration of CEP-1347 for use in treating Parkinson's disease. Finally, research is needed to investigate the potential use of CEP-1347 in treating other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
Métodos De Síntesis
The synthesis of CEP-1347 involves several steps, starting with the reaction of 2-chloroethylamine hydrochloride with 2-chlorobenzaldehyde to form N-(2-chlorophenyl)-2-chloroethylamine. This intermediate is then reacted with 2-methoxybenzaldehyde to form N-[2-(2-chlorophenyl)ethyl]-2-methoxybenzamide, which is further reacted with piperidine-3-carboxylic acid to form the final product, CEP-1347.
Aplicaciones Científicas De Investigación
CEP-1347 has been extensively studied for its potential use in treating neurodegenerative diseases, particularly Parkinson's disease. In preclinical studies, CEP-1347 has been shown to protect dopaminergic neurons from degeneration and improve motor function in animal models of Parkinson's disease. These promising results have led to clinical trials of CEP-1347 in human patients with Parkinson's disease.
Propiedades
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-1-[(2-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3/c1-28-20-9-5-3-7-17(20)14-25-15-18(10-11-21(25)26)22(27)24-13-12-16-6-2-4-8-19(16)23/h2-9,18H,10-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOBMSCCGVOQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CC(CCC2=O)C(=O)NCCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5117691.png)
![2-methyl-1-[(2-nitrophenyl)sulfonyl]piperidine](/img/structure/B5117696.png)
![1,7-dimethyl-5-(1-piperidinylcarbonyl)-3-(4-vinylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5117704.png)
![N-1,3-benzodioxol-5-yl-3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide](/img/structure/B5117706.png)
![N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5117707.png)

![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5117716.png)
![4-methyl-N-({[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5117720.png)
![3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5117733.png)
![4-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]-N-[(2S)-tetrahydrofuran-2-ylmethyl]pyrimidin-2-amine](/img/structure/B5117735.png)
![1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5117749.png)


